3-Fluoro-5-cyanophenyl Isothiocyanate
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Overview
Description
3-Fluoro-5-cyanophenyl Isothiocyanate is an organic compound with the molecular formula C8H3FN2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-cyanophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-cyanophenylamine with thiophosgene. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Another method involves the use of phenyl chlorothionoformate with 3-fluoro-5-cyanophenylamine. This reaction is also conducted under an inert atmosphere and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of safer and more environmentally friendly reagents, such as carbon disulfide and di-tert-butyl dicarbonate, can also be explored to minimize the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Cycloaddition: It can participate in cycloaddition reactions with dienes to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Cycloaddition: Reagents such as dienes and catalysts like Lewis acids are used.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions with dienes.
Scientific Research Applications
3-Fluoro-5-cyanophenyl Isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-cyanophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function . The compound may also induce oxidative stress and apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and cyano substituents, making it less reactive in certain chemical reactions.
4-Fluorophenyl Isothiocyanate: Similar structure but lacks the cyano group, affecting its reactivity and applications.
3-Cyanophenyl Isothiocyanate: Lacks the fluorine substituent, which can influence its chemical properties and biological activity.
Uniqueness
3-Fluoro-5-cyanophenyl Isothiocyanate is unique due to the presence of both fluorine and cyano substituents on the phenyl ring. These substituents enhance the compound’s reactivity and provide additional sites for chemical modification, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H3FN2S |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-fluoro-5-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H |
InChI Key |
ZKSOODMWXTXMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)F)C#N |
Origin of Product |
United States |
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